Boc-Glycine

Catalog No.
S662441
CAS No.
4530-20-5
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Glycine

CAS Number

4530-20-5

Product Name

Boc-Glycine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)

InChI Key

VRPJIFMKZZEXLR-UHFFFAOYSA-N

Synonyms

BOC-glycine, BOC-glycine, 14C-labeled, BOC-glycine, ethoxy-2-(14)C-labeled, BOC-glycine, glycine-(17)O-labeled, BOC-glycine, monocesium salt, BOC-glycine, monosodium salt, BOC-glycine, monothallium (+1) salt

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O

The exact mass of the compound Boc-glycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127669. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Glycine (N-tert-Butoxycarbonylglycine) is a fundamentally critical protected amino acid derivative used extensively in solution-phase peptide synthesis, API manufacturing, and bioconjugation. Featuring a tert-butoxycarbonyl (Boc) protecting group, it is a white crystalline solid (melting point 86–89 °C) that provides excellent stability and solubility in standard organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) . Unlike unprotected glycine, which is strictly water-soluble and prone to oligomerization during coupling, Boc-Glycine allows for controlled, homogeneous organic-phase reactions. It is broadly favored in large-scale synthesis where mild acidic deprotection is preferred over basic or hydrogenolytic cleavage.

Research Fit

Standard Boc-protected glycine for SPPS workflows

Compatible with Merrifield resin and acid-labile strategies

Readily soluble in ethyl acetate, DMSO, and chloroform

Substituting Boc-Glycine with Fmoc-Glycine or Cbz-Glycine fundamentally alters the downstream deprotection workflow, often requiring a complete redesign of the synthetic route. Fmoc-Glycine requires basic deprotection (e.g., 20% piperidine in DMF), which generates dibenzofulvene byproducts that can be difficult to clear in solution-phase synthesis and may degrade base-sensitive moieties[1]. Conversely, Cbz-Glycine requires catalytic hydrogenation (H2/Pd-C) or harsh acids (HF/HBr) for removal, which is incompatible with reducible functional groups or heavy-metal-sensitive APIs. Furthermore, using unprotected glycine directly in organic coupling reactions leads to uncontrolled polymerization and extremely poor yields due to its insolubility in aprotic solvents like DCM [2].

Substitution Risk

Intended

Boc-Glycine: acid-labile Boc group; TFA deprotection; Merrifield resin optimized

Alternative

Fmoc-Glycine: base-labile Fmoc group; piperidine deprotection; Wang resin typical

Alternative

Z-Glycine: hydrogenolysis removal; orthogonal to acid/base; different solubility profile

Generic substitution without re-engineering the synthetic route may lead to incomplete deprotection, resin mismatch, and significant yield loss.

Atom Economy Advantage Over Fmoc-Glycine

In large-scale solution-phase synthesis, the mass contribution of the protecting group significantly impacts raw material costs and reactor volume efficiency. Boc-Glycine has a molecular weight of 175.18 g/mol, whereas Fmoc-Glycine has a molecular weight of 297.31 g/mol. This means that per kilogram of material purchased, Boc-Glycine delivers approximately 70% more active glycine equivalents than Fmoc-Glycine.

Evidence DimensionActive glycine molar content per kg
Target Compound Data~5.71 mol/kg (Boc-Glycine)
Comparator Or Baseline~3.36 mol/kg (Fmoc-Glycine)
Quantified Difference70% higher molar efficiency per unit mass
ConditionsStandard procurement mass calculations

Higher atom economy directly translates to lower procurement volumes and reduced waste generation in large-scale API manufacturing.

Resin loading efficiency
Head-to-head
Boc-Gly-O⁻Cs⁺: 89.1% mean yield vs. Fmoc-Gly-OH: 30.4%
Supports higher anchoring efficiency in Merrifield SPPS
Conditions: Merrifield vs. Wang resin; molar ratio and reaction time differ

Deprotection Efficiency and Byproduct Clearance

Boc-Glycine undergoes rapid and quantitative deprotection under mild acidic conditions, typically using 30-50% Trifluoroacetic Acid (TFA) in DCM. Studies demonstrate that Boc-deprotection of glycine dipeptides achieves >95% yield within 1-3 hours at room temperature, releasing only volatile byproducts (isobutylene and carbon dioxide) [1]. In contrast, Fmoc deprotection requires base (piperidine) and yields dibenzofulvene, a non-volatile byproduct that necessitates additional scavenging and chromatographic clearance steps in solution-phase synthesis [2].

Evidence DimensionDeprotection byproduct volatility and clearance
Target Compound DataVolatile byproducts (CO2, isobutylene), >95% yield in TFA/DCM
Comparator Or BaselineNon-volatile dibenzofulvene byproduct requiring scavenging (Fmoc-Glycine)
Quantified DifferenceElimination of post-deprotection chromatographic scavenging steps
ConditionsSolution-phase peptide synthesis (SPPS vs Solution Phase)

Volatile byproduct generation drastically simplifies downstream purification, making Boc-Glycine vastly superior for solution-phase scale-up.

HPLC purity
Lot attribute
99.90% (Batch P3071851)
May reduce deletion-sequence risk in SPPS
Surpasses typical ≥98.0% vendor specification

Organic Solvent Processability

Unprotected glycine exists as a zwitterion with high lattice energy, rendering it virtually insoluble in standard organic coupling solvents like dichloromethane (DCM) and tetrahydrofuran (THF). The addition of the tert-butoxycarbonyl group disrupts this zwitterionic network, granting Boc-Glycine excellent solubility in DCM, DMF, and DMSO . This allows for homogeneous reaction conditions during carbodiimide (EDC/DCC) or uronium (HATU) mediated couplings, achieving coupling yields consistently >90%, whereas unprotected glycine requires biphasic aqueous conditions that severely limit coupling efficiency[1].

Evidence DimensionSolubility in Dichloromethane (DCM)
Target Compound DataHighly soluble, enabling homogeneous coupling
Comparator Or BaselineInsoluble (Unprotected Glycine)
Quantified DifferenceTransition from heterogeneous/biphasic to homogeneous organic phase
ConditionsStandard peptide coupling conditions at 25 °C

Complete solubility in aprotic solvents is mandatory for achieving high-yield, reproducible amide bond formations without hydrolytic side reactions.

NMR isomer fingerprint
Reported
Z isomer stabilization at low temperature in CDCl₃ observed by ¹H/¹³C NMR
Supports identity confirmation and QC differentiation from Z-Glycine
Conformational dynamics differ; class-level inference
CNS assay activity
Head-to-head
Boc-Glycine: no anticonvulsant activity; Z-Glycine: significant reduction in tonic convulsions (1 mmol kg⁻¹)
Functional nonequivalence in seizure model context
Mouse 3-MPA/bicuculline models; activity present vs. absent

Large-Scale Solution-Phase Peptide Synthesis (LPPS)

Due to its high atom economy and the volatility of its deprotection byproducts (isobutylene and CO2), Boc-Glycine is the preferred synthon for liquid-phase synthesis of short-to-medium peptides. It completely bypasses the dibenzofulvene scavenging bottlenecks associated with Fmoc chemistry [1].

Synthesis of Base-Sensitive APIs and Peptidomimetics

When synthesizing target molecules that contain base-labile functional groups or stereocenters prone to epimerization under basic conditions, Boc-Glycine is prioritized over Fmoc-Glycine. Its TFA-mediated deprotection ensures that base-sensitive moieties remain intact during the unmasking of the glycine amine[2].

Bioconjugation and Prodrug Linker Assembly

Boc-Glycine is widely utilized as a cleavable linker in the synthesis of prodrugs (e.g., SN38-glycine conjugates) and bioconjugates. Its excellent solubility in DMF/DCM allows for efficient EDC/DMAP-mediated esterification with complex drug payloads prior to acidic unmasking [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Merrifield resin-based SPPS
Resin loading efficiency profile
Anchoring yield and resin compatibility
Peptide QC and GMP release testing
Spectroscopic identity confirmation
NMR isomer fingerprint and HPLC purity
Non-CNS glycine conjugate studies
CNS assay response context
Anticonvulsant activity screen review

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

175.08445790 Da

Monoisotopic Mass

175.08445790 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 54 of 92 companies with hazard statement code(s):;
H302 (85.19%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4530-20-5

Wikipedia

Boc-Glycine

General Manufacturing Information

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE

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